

3-(3-Hydroxyphenyl)benzonitrile CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)benzonitrile

Cat. No.: B116034

[Get Quote](#)

In-Depth Technical Guide: 3-(3-Hydroxyphenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxyphenyl)benzonitrile, also known as 3'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, is a biphenyl derivative characterized by a hydroxyl group and a nitrile group on separate phenyl rings. This structure is of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The biphenyl scaffold is a common motif in pharmacologically active molecules, and the hydroxyl and nitrile moieties offer opportunities for further chemical modification and interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and the general mechanistic pathway for its synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-(3-Hydroxyphenyl)benzonitrile** are summarized below.

Property	Value	Reference
CAS Number	154848-43-8	[1]
Molecular Formula	C ₁₃ H ₉ NO	[1]
Molecular Weight	195.22 g/mol	[1]
IUPAC Name	3-(3-hydroxyphenyl)benzonitrile	
Synonyms	3'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, 3'-Hydroxybiphenyl-3-carbonitrile	

Synthesis of 3-(3-Hydroxyphenyl)benzonitrile

The synthesis of biphenyl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of **3-(3-Hydroxyphenyl)benzonitrile**, a plausible route involves the Suzuki coupling of a protected 3-bromophenol with 3-cyanophenylboronic acid, followed by deprotection of the hydroxyl group.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[\[3\]](#)[\[4\]](#)

Step 1: Protection of the Hydroxyl Group of 3-Bromophenol

To prevent side reactions, the hydroxyl group of 3-bromophenol is first protected, for example, as a benzyl ether.

- To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 equivalents).
- Add benzyl bromide (BnBr, 1.1 equivalents) dropwise to the mixture.

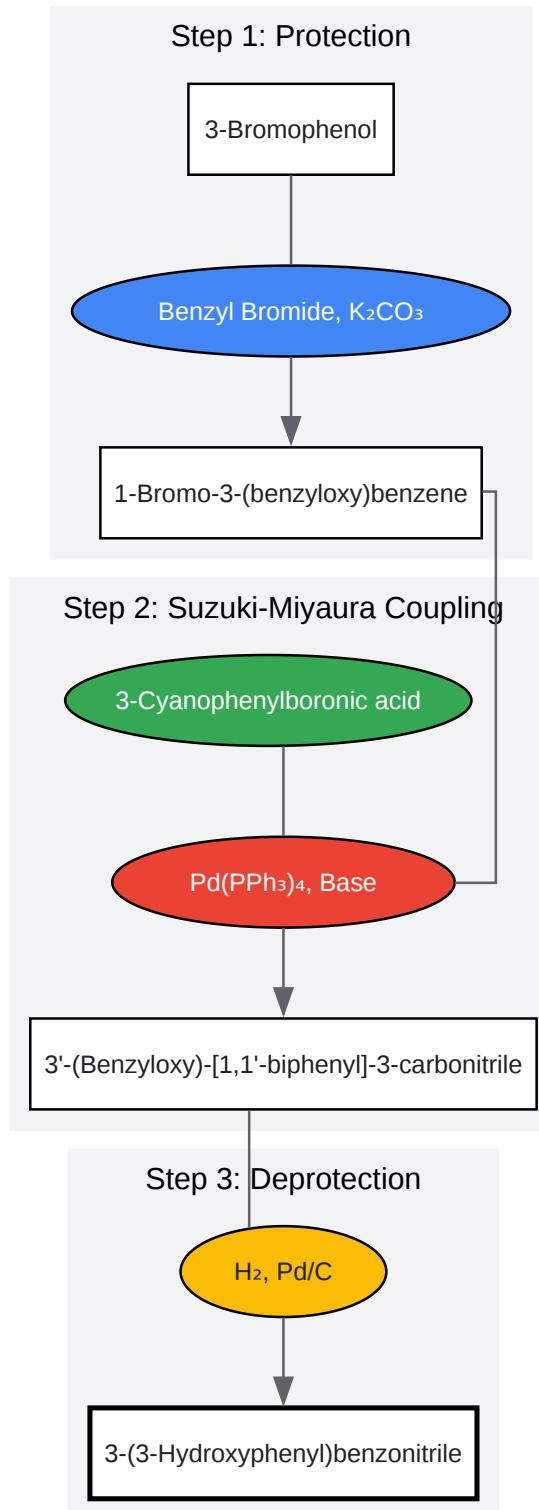
- Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- After completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the crude product, 1-bromo-3-(benzyloxy)benzene, by column chromatography on silica gel.

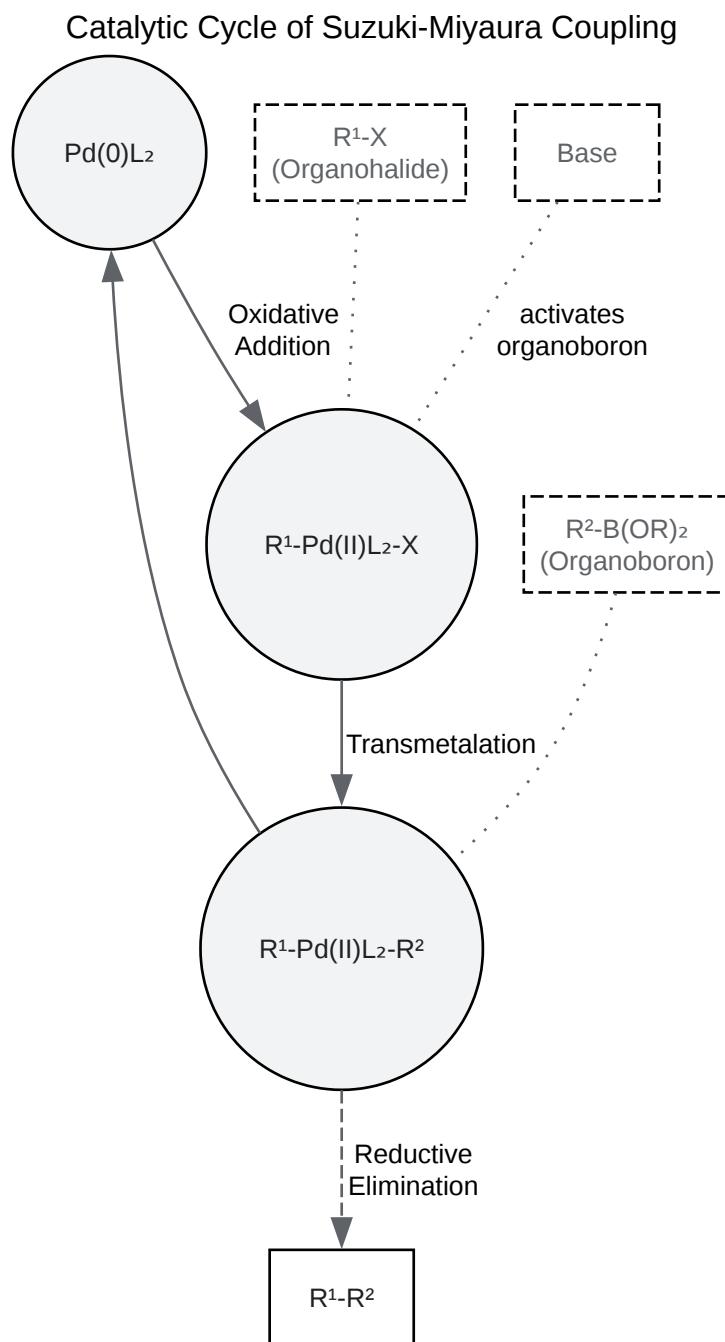
Step 2: Suzuki-Miyaura Coupling

- In a reaction vessel, combine 1-bromo-3-(benzyloxy)benzene (1 equivalent), 3-cyanophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 equivalents).
- Add a base, typically an aqueous solution of sodium carbonate (Na_2CO_3 , 2 M, 2 equivalents) or potassium phosphate (K_3PO_4 , 2 equivalents).
- Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture under reflux (typically 80-100 °C) with stirring until the starting materials are consumed (monitored by TLC or GC-MS).
- Cool the reaction to room temperature and add water. Extract the aqueous phase with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude 3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile by column chromatography.[\[5\]](#)

Step 3: Deprotection of the Benzyl Group

The final step is the removal of the benzyl protecting group to yield the desired product.


- Dissolve the purified 3'-(benzyloxy)-[1,1'-biphenyl]-3-carbonitrile in a suitable solvent like methanol or ethanol.
- Add a palladium catalyst, such as 10% Palladium on carbon (Pd/C).
- Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
- Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain **3-(3-Hydroxyphenyl)benzonitrile**. Further purification can be achieved by recrystallization if necessary.


An alternative debenzylation method involves using boron trichloride (BCl_3) in the presence of a cation scavenger like pentamethylbenzene at low temperatures.^{[6][7]}

Mechanistic and Logical Diagrams

The following diagrams illustrate the synthetic workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis Workflow for 3-(3-Hydroxyphenyl)benzonitrile

[Click to download full resolution via product page](#)A representative workflow for the synthesis of **3-(3-Hydroxyphenyl)benzonitrile**.

[Click to download full resolution via product page](#)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Applications

As of the current literature, specific quantitative data on the biological activity, such as enzyme inhibition constants (IC_{50}) or receptor binding affinities (K_i), for 3-(3-

3-(3-Hydroxyphenyl)benzonitrile are not extensively reported in publicly accessible databases.

However, the structural motifs present in this molecule are common in compounds with significant biological activities. Benzonitrile derivatives are explored in various therapeutic areas, including as enzyme inhibitors and receptor modulators.^[8] The 3-hydroxyphenyl group is a key feature in a number of compounds that exhibit affinity for various receptors, including opioid receptors and protein kinases.^{[9][10]} For instance, certain 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective inhibitors of Protein Kinase C- ζ (PKC- ζ).^[9]

The presence of both a hydrogen bond donor (the hydroxyl group) and a potential hydrogen bond acceptor (the nitrile group) suggests that **3-(3-Hydroxyphenyl)benzonitrile** could be a valuable scaffold for designing molecules that interact with specific biological targets. Further research is required to elucidate its specific pharmacological profile and potential therapeutic applications.

Conclusion

3-(3-Hydroxyphenyl)benzonitrile is a synthetically accessible biphenyl derivative with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While detailed biological data for this specific compound is currently limited, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura coupling. The structural features of this molecule provide a solid foundation for the development of novel compounds with potential therapeutic applications. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of **3-(3-Hydroxyphenyl)benzonitrile** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 3'-(BENZYLOXY)[1,1'-BIPHENYL]-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild Debenylation of Aryl Benzyl Ether with BCI3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 8. nbinno.com [nbino.com]
- 9. Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC- ζ inhibitors and potential therapeutics for psychostimulant abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ -antagonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(3-Hydroxyphenyl)benzonitrile CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116034#3-3-hydroxyphenyl-benzonitrile-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com